(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 135270-40-5
VCID: VC21080590
InChI: InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

CAS No.: 135270-40-5

Cat. No.: VC21080590

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid - 135270-40-5

Specification

CAS No. 135270-40-5
Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name (2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Standard InChI Key HLORMWAKCPDIPU-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator